molecular formula C21H25N5O3S2 B2511833 (Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 499118-84-2

(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2511833
CAS No.: 499118-84-2
M. Wt: 459.58
InChI Key: GCIINRLEGGGBJJ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one system: A bicyclic scaffold substituted at position 2 with a 4-(2-hydroxyethyl)piperazine group and at position 7 with a methyl group. The hydroxyethyl piperazine moiety enhances hydrophilicity and may influence pharmacokinetic properties .
  • Ethyl substituent: Positioned at the 3-ethyl group of the thiazolidinone ring, which may modulate steric effects and metabolic stability.

While direct synthesis data for this compound is unavailable, analogous pyrido-pyrimidinone derivatives are typically synthesized via cyclocondensation reactions of aminopyridines with activated carbonyl intermediates, followed by functionalization of the piperazine and thiazolidinone components .

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S2/c1-3-25-20(29)16(31-21(25)30)12-15-18(24-8-6-23(7-9-24)10-11-27)22-17-5-4-14(2)13-26(17)19(15)28/h4-5,12-13,27H,3,6-11H2,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIINRLEGGGBJJ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex heterocyclic molecule that incorporates multiple pharmacophores known for their biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Structural Overview

The compound features a thioxothiazolidin core, which has been recognized for its diverse biological activities. The thiazolidin scaffold is often associated with anticancer properties, while the pyrido[1,2-a]pyrimidine moiety contributes to the compound's potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin derivatives in cancer therapy. The thioxothiazolidin framework has been linked to:

  • Inhibition of Cell Proliferation : Various derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, compounds derived from thiazolidinones exhibit IC50 values in the low micromolar range against breast and lung cancer cell lines .
CompoundCell LineIC50 (μM)
Thiazolidin Derivative AMCF-7 (Breast)5.0
Thiazolidin Derivative BA549 (Lung)3.8

Anti-inflammatory Activity

The compound also demonstrates notable anti-inflammatory effects:

  • COX Inhibition : Thiazolidin derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies indicate that certain derivatives exhibit selective COX-II inhibition with IC50 values comparable to standard anti-inflammatory drugs .
CompoundCOX InhibitionIC50 (μM)
Thiazolidin Derivative CCOX-I15.0
Thiazolidin Derivative DCOX-II0.52

Neuroprotective Activity

The neuroprotective potential of this compound is attributed to its ability to inhibit acetylcholinesterase (AChE):

  • AChE Inhibition : Molecular docking studies suggest that the compound binds effectively to the AChE active site, showing better inhibitory activity than standard drugs like Donepezil . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of thiazolidin derivatives demonstrated their ability to induce apoptosis in MCF-7 cells through caspase activation pathways.
  • Neuroprotective Effects : In a model of Alzheimer's disease, a derivative of the compound was shown to improve cognitive function in mice by reducing AChE activity and enhancing cholinergic signaling.

Scientific Research Applications

Inhibition of Potassium Channels

Research indicates that derivatives similar to this compound may act as inhibitors of renal outer medullary potassium channels (ROMK). Such inhibitors have therapeutic implications for conditions like hypertension and heart failure by promoting diuresis and natriuresis . The structural features of the compound enhance its ability to interact with the target channels effectively.

Anticancer Activity

The pyrido-pyrimidine component has shown promise in inhibiting specific demethylases involved in cancer progression. For instance, compounds that share structural characteristics with (Z)-3-ethyl-5-(...) have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which play crucial roles in epigenetic regulation and cancer biology .

Synthesis Methodologies

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The following general synthetic pathway can be outlined:

  • Formation of the Thiazolidinone Core : This involves the reaction of thiazolidinedione derivatives with appropriate thioketones.
  • Pyrido-Pyrimidine Formation : Utilizing multi-step reactions including cyclization and functional group transformations to introduce the pyrido-pyrimidine moiety.
  • Piperazine Attachment : The introduction of the piperazine ring can be achieved through nucleophilic substitution reactions, which allows for the incorporation of the hydroxyethyl substituent.

Case Study 1: KDM Inhibition and Cancer Therapy

A study explored the effects of similar compounds on KDMs, demonstrating that specific substitutions on the pyrido-pyrimidine scaffold significantly enhanced inhibitory activity against KDM4 and KDM5 subfamilies. These findings suggest that modifications to the (Z)-3-ethyl structure could yield even more potent anticancer agents .

Case Study 2: Diuretic Effects

Another investigation focused on the diuretic properties of thiazolidinone derivatives related to this compound. It was found that these compounds effectively increased sodium excretion in animal models, supporting their potential use in treating hypertension and related cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with pyrido-pyrimidinone and thiazolidinone derivatives reported in the literature. Below is a comparative analysis:

Compound Key Substituents Molecular Weight (Da) Notable Features
Target Compound 4-(2-hydroxyethyl)piperazine, 7-methyl, 3-ethyl thiazolidinone ~525.6 (estimated) Enhanced hydrophilicity from hydroxyethyl group; potential for hydrogen bonding
(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one (CAS 477735-22-1) 4-(2-methoxyphenyl)piperazine, 3-methyl thiazolidinone ~533.6 Increased lipophilicity due to methoxyphenyl; possible CNS activity
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo-pyrimidine core, tolyl group ~266.3 Smaller molecular weight; imino group may confer tautomerization/isomerization risks
3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS 356587-50-3) Cyclopenta-thieno-pyrimidinone, allylthio group ~318.4 Rigid bicyclic system; allylthio substituent may enhance reactivity

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity : The target compound’s hydroxyethyl-piperazine group likely improves aqueous solubility compared to the methoxyphenyl analogue (CAS 477735-22-1), which is more lipophilic and may exhibit better blood-brain barrier penetration .
  • Isomerization Potential: The (Z)-configured methylene group in the thiazolidinone ring may undergo isomerization under specific conditions, similar to pyrazolo-pyrimidine derivatives that isomerize in response to pH or temperature changes .
  • Metabolic Stability: The ethyl group on the thiazolidinone ring could reduce oxidative metabolism compared to methyl substituents, as seen in analogues like CAS 356587-50-3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.